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Compound of Interest

Compound Name: Avn-492

Cat. No.: B15619159 Get Quote

An In-depth Review of the Chemical Structure, Physicochemical Properties, Pharmacology,

and Preclinical Profile of a Potent and Selective 5-HT6 Receptor Antagonist.

Introduction
AVN-492 is a novel, highly potent, and selective antagonist of the serotonin 6 (5-HT6) receptor,

a target of significant interest for the treatment of cognitive deficits associated with

neurodegenerative and psychiatric disorders such as Alzheimer's disease and schizophrenia.

[1][2][3] Its exclusive localization within the central nervous system makes the 5-HT6 receptor

an attractive therapeutic target.[3] This technical guide provides a comprehensive overview of

the chemical, pharmacological, and preclinical characteristics of AVN-492, intended for

researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties
AVN-492, with the IUPAC name N2,N6,N6,5,7-pentamethyl-3-(phenylsulfonyl)pyrazolo[1,5-

a]pyrimidine-2,6-diamine, is a small molecule with a molecular formula of C17H21N5O2S and a

molecular weight of 359.45 g/mol .[1][2]

Table 1: Chemical and Physicochemical Properties of AVN-492
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Property Value Reference

IUPAC Name

N2,N6,N6,5,7-pentamethyl-3-

(phenylsulfonyl)pyrazolo[1,5-

a]pyrimidine-2,6-diamine

[1]

CAS Number 1220646-23-0 [1][2]

Molecular Formula C17H21N5O2S [1][2]

Molecular Weight 359.45 g/mol [2]

Appearance Off-white to white solid [1]

Solubility Soluble in DMSO, not in water [1]

Storage
Dry, dark, 0-4°C (short-term),

-20°C (long-term)
[1]

Synthesis
The synthesis of AVN-492 has been described in detail by Ivachtchenko et al. (2011) in the

Journal of Medicinal Chemistry. The synthetic route is designed to produce a high yield of the

final compound. For the detailed experimental protocol, readers are referred to the original

publication.

Pharmacology
Mechanism of Action and Receptor Binding
AVN-492 is a potent and selective antagonist of the 5-HT6 receptor. It exhibits picomolar

affinity for this receptor, with a Ki value of 91 pM.[2][4][5] The compound displays remarkable

selectivity, with its affinity for the 5-HT2B receptor being more than three orders of magnitude

lower (Ki = 170 nM).[4][5] Extensive selectivity profiling against a panel of 69 other therapeutic

targets, including other serotonin receptor subtypes and various adrenergic, GABAergic,

dopaminergic, and histaminergic receptors, revealed no other significant interactions at a

concentration of 1 µM.[5][6]

The antagonism of the 5-HT6 receptor by AVN-492 leads to the inhibition of serotonin-induced

cyclic adenosine monophosphate (cAMP) production.[1] This mechanism is believed to
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underlie its pro-cognitive effects.
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AVN-492 Mechanism of Action at the 5-HT6 Receptor.

Pharmacokinetics
AVN-492 demonstrates a favorable pharmacokinetic profile in preclinical species, characterized

by good oral bioavailability and brain permeability.

Table 2: Pharmacokinetic Parameters of AVN-492
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Parameter Species Value Reference

Oral Bioavailability Mouse 47.4% [6]

Rat 55.7% [6]

Elimination Half-life

(IV)
Mouse 29.3 min [6]

Rat 36.1 min [6]

Brain/Plasma Ratio

(15 min post-IV)
Mouse 13.2 ± 0.7% [2]

Brain/Plasma Ratio

(60 min post-IV)
Mouse 9.0 ± 1.5% [2]

Brain-Plasma Ratio

(PO)
Rat ~11% [5]

CSF/Plasma Ratio (10

mg/kg PO)
Rat ~50% [5]

Preclinical Efficacy
AVN-492 has demonstrated efficacy in several rodent models of anxiety and cognitive

impairment.

Anxiolytic Effects: Elevated Plus-Maze
In the elevated plus-maze (EPM) model, a widely used test to assess anxiety-like behavior,

AVN-492 exhibited anxiolytic effects.[2][3]

Experimental Protocol: Elevated Plus-Maze

Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

Animals: Rodents (mice or rats).

Procedure:
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Animals are habituated to the testing room.

AVN-492 or vehicle is administered at a specified time before the test.

Each animal is placed in the center of the maze, facing an open arm.

Behavior is recorded for a set duration (e.g., 5 minutes).

The time spent in and the number of entries into the open and closed arms are measured.

Endpoint: An increase in the time spent in the open arms is indicative of an anxiolytic effect.
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Experimental Workflow for the Elevated Plus-Maze Test.

Antipsychotic-like Effects: Prepulse Inhibition

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b15619159?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619159?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


AVN-492 was shown to prevent apomorphine-induced disruption of prepulse inhibition (PPI) of

the startle reflex, a model used to screen for antipsychotic-like activity.[2][3]

Experimental Protocol: Prepulse Inhibition

Apparatus: A startle chamber equipped to deliver acoustic stimuli and measure the startle

response.

Animals: Rodents.

Procedure:

Animals are habituated to the startle chamber.

AVN-492 or vehicle is administered, followed by a dopamine agonist like apomorphine to

induce PPI deficit.

A series of trials are presented, consisting of a weak prestimulus (prepulse) followed by a

loud, startle-inducing stimulus (pulse).

The startle response is measured in the presence and absence of the prepulse.

Endpoint: PPI is calculated as the percentage reduction in the startle response when the

pulse is preceded by a prepulse. Reversal of the apomorphine-induced PPI deficit indicates

antipsychotic-like potential.

Pro-cognitive Effects: Passive Avoidance
In the passive avoidance task, a model of learning and memory, AVN-492 reversed memory

deficits induced by scopolamine and MK-801.[2][3]

Experimental Protocol: Passive Avoidance

Apparatus: A two-compartment chamber with a light and a dark compartment, where the

dark compartment is associated with an aversive stimulus (e.g., footshock).

Animals: Rodents.
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Procedure:

Training: Animals are placed in the light compartment. Upon entering the dark

compartment, they receive a mild footshock.

AVN-492 or vehicle is administered before training or testing. Memory-impairing agents

like scopolamine or MK-801 can be co-administered.

Testing: After a retention interval (e.g., 24 hours), animals are returned to the light

compartment, and the latency to enter the dark compartment is measured.

Endpoint: An increased latency to enter the dark compartment during the testing phase

indicates successful memory retention. Reversal of scopolamine- or MK-801-induced

amnesia demonstrates pro-cognitive effects.
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Experimental Workflow for the Passive Avoidance Test.
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Safety and Toxicology
Preclinical safety studies are crucial for the progression of any new chemical entity. For AVN-
492, the maximum tolerated dose in male BALB/c mice after daily oral administration for 5 days

was reported to be greater than the highest tested dose of 600 mg/kg, indicating a good acute

safety margin.[6] As of 2017, AVN-492 was reported to be undergoing Phase I clinical trials to

ascertain its safety in humans.[4][6]

Conclusion
AVN-492 is a highly potent and selective 5-HT6 receptor antagonist with a promising preclinical

profile. Its excellent oral bioavailability, good brain permeability, and demonstrated efficacy in

animal models of anxiety and cognitive impairment make it a compelling candidate for further

development for the treatment of central nervous system disorders.[3][4] The data presented in

this guide underscore the potential of AVN-492 and provide a solid foundation for its continued

investigation by drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15619159#avn-492-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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